Dihydroevocarpine Exhibits Potent Anti-H. pylori Activity with a Defined MIC Range Comparable to Analogs, but with No Urease Interference
In a direct comparison of six quinolone alkaloids isolated from Evodia rutaecarpa, Dihydroevocarpine demonstrated potent activity against Helicobacter pylori with a minimum inhibitory concentration (MIC) range of 10-20 μg/mL. This activity was indistinguishable from the other isolated quinolones in this assay, including evocarpine and 1-methyl-2-undecyl-4-quinolone [1]. Critically, at a concentration of 300 μg/mL, none of these compounds, including Dihydroevocarpine, inhibited H. pylori urease, indicating that the antibacterial mechanism is independent of this common virulence factor and is a class-wide property [1].
| Evidence Dimension | Anti-Helicobacter pylori activity (MIC) |
|---|---|
| Target Compound Data | 10-20 μg/mL |
| Comparator Or Baseline | Evocarpine, 1-methyl-2-undecyl-4(1H)-quinolone, and three other related quinolone alkaloids |
| Quantified Difference | No difference (all compounds showed identical MIC range of 10-20 μg/mL) |
| Conditions | In vitro antibacterial assay; tested against H. pylori |
Why This Matters
This data confirms that Dihydroevocarpine is a validated, well-characterized member of the active quinolone class for anti-H. pylori research, with its activity level benchmarked against its closest structural analogs, ensuring reliable and predictable results in this application.
- [1] Tominaga K, et al. Anti-Helicobacter pylori Acticvity of Quinolone Alkaloids from Evodiae Fructus. Biol Pharm Bull. 1999 Oct;22(10):1141-3. View Source
